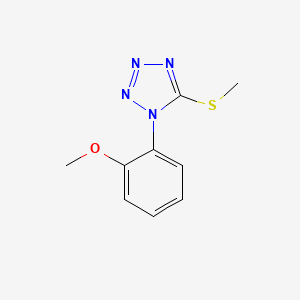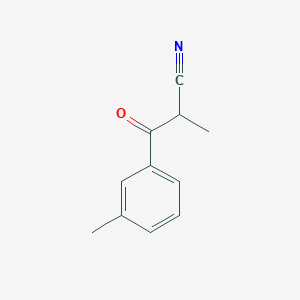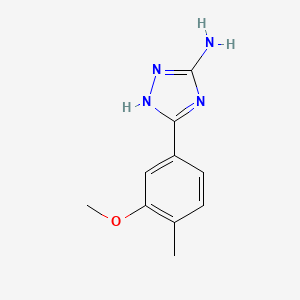![molecular formula C6H3IN2S B13663257 5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)
5-Iodothieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 5-position of the thienopyrimidine ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodothieno[2,3-d]pyrimidine typically involves the cyclization of suitable precursors. One common method includes the cyclization of 2-(1-(trimethylsilyl)ethylidene)malononitrile to 2-amino-4-(trimethylsilyl)thiophene-3-carbonitrile in the presence of elemental sulfur. This intermediate is then subjected to direct ipso-iododesilylation, leading to selective iodination at the 5-position of the sulfur atom .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Oxidation and Reduction Reactions: The thienopyrimidine core can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents and organolithium compounds are commonly used for substitution reactions.
Cyclization Reactions: Cyclization can be achieved using carboxylic anhydrides or acid chlorides under reflux conditions.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride are used for these transformations.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidine derivatives, fused heterocyclic systems, and oxidized or reduced thienopyrimidine compounds.
Applications De Recherche Scientifique
5-Iodothieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, antiviral agents, and anti-inflammatory compounds
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor antagonism.
Industrial Applications: It is used in the development of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-Iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to inhibition of their function . Additionally, it can interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine: Lacks the iodine atom at the 5-position but shares a similar core structure.
Thiophene[3,2-d]pyrimidine: A related compound with a different arrangement of the sulfur and nitrogen atoms.
Pyrido[2,3-d]pyrimidine: Contains a nitrogen atom in place of the sulfur atom in the thienopyrimidine ring
Uniqueness
The presence of the iodine atom at the 5-position in 5-Iodothieno[2,3-d]pyrimidine enhances its reactivity and potential for various chemical transformations. This unique feature distinguishes it from other similar compounds and makes it a valuable scaffold for designing novel bioactive molecules .
Propriétés
Formule moléculaire |
C6H3IN2S |
|---|---|
Poids moléculaire |
262.07 g/mol |
Nom IUPAC |
5-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H |
Clé InChI |
VXCMROHWJNFTPI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CSC2=NC=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)





![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)

![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)
